N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-propoxybenzamide
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Overview
Description
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-propoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-propoxybenzamide typically involves the reaction of 2-phenyl-1,3-thiazole-4-ethylamine with 3-propoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Scientific Research Applications
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-propoxybenzamide is unique due to its specific substitution pattern on the thiazole and benzamide rings, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C21H22N2O2S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-propoxybenzamide |
InChI |
InChI=1S/C21H22N2O2S/c1-2-13-25-19-10-6-9-17(14-19)20(24)22-12-11-18-15-26-21(23-18)16-7-4-3-5-8-16/h3-10,14-15H,2,11-13H2,1H3,(H,22,24) |
InChI Key |
JNNMOLMPOPYDPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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